molecular formula C14H18N2O2 B8023179 (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

Cat. No.: B8023179
M. Wt: 246.30 g/mol
InChI Key: ONASBZCKEKLGPB-ZDUSSCGKSA-N
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Description

®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one is a chiral compound with a unique structure that combines a phenyl group, a piperidine ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperidine ring.

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.

Industrial Production Methods

Industrial production of ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicine, ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one is investigated for its potential use in treating neurological disorders, due to its ability to interact with specific receptors in the brain.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, or bind to receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one: The enantiomer of the compound, with similar but distinct biological activities.

    4-phenylpiperidine: A simpler analog lacking the oxazolidinone moiety.

    Oxazolidinones: A class of compounds with similar core structures but different substituents.

Uniqueness

®-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one is unique due to its chiral nature and the combination of the phenyl, piperidine, and oxazolidinone groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASBZCKEKLGPB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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